1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine
Overview
Description
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine is a type of 5-amino-pyrazole . 5-Amino-pyrazoles are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
5-Amino-pyrazoles, including this compound, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Chemical Reactions Analysis
In 2008, Bazgir and co-workers reported an efficient method for the pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole 1a with isatines 15 to afford 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives 16 in water with good yields catalyzed by p-toluenesulfonic acid (p-TSA) .Scientific Research Applications
Synthesis and Characterization
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine is involved in various synthetic processes. For instance, an efficient one-pot two-step synthesis involving this compound has been reported, offering operational ease and short reaction times. This methodology is significant for the synthesis of valuable pyrazole derivatives, highlighting its utility in chemical synthesis (Becerra, Rojas, & Castillo, 2021).
Catalytic Applications
Compounds similar to this compound have been used in catalytic processes. For example, pyrazolyl compounds were utilized to create zinc complexes that effectively catalyzed the copolymerization of CO2 and cyclohexene oxide, demonstrating their potential in catalytic applications (Matiwane, Obuah, & Darkwa, 2020).
Spectroscopic Analysis
Research on compounds like this compound includes detailed spectroscopic analysis. NMR spectroscopy has been used to study similar compounds, providing insights into their structural properties (Herberhold, Tröbs, Zhou, & Wrackmeyer, 1997).
Molecular Interactions and Structure
Studies involving similar compounds have focused on molecular interactions and structural characteristics. For instance, research on compounds derived from this compound has revealed patterns in hydrogen bonding and molecular arrangements, contributing to our understanding of molecular structures (Quiroga, Pantoja, Cobo, & Glidewell, 2013).
Nonlinear Optical Studies
Compounds structurally similar to this compound have been synthesized and analyzed for their nonlinear optical properties, indicating the potential of these compounds in optical applications (Tamer et al., 2016).
Green Chemistry Approaches
Recent research has also focused on green chemistry approaches involving compounds related to this compound, such as the protection of secondary amines in pyrazole derivatives using environmentally friendly catalysts (Anonymous, 2020).
Mechanism of Action
A new series of 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The final target compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
Future Directions
5-Amino-pyrazoles, including 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine, have been highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are expected to continue to be a focus of research due to their versatile functionalities and potential for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Properties
IUPAC Name |
2-tert-butyl-5-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)16-12(14)9-11(15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVAHWVDOAYMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475359 | |
Record name | 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442850-72-8, 1955558-54-9 | |
Record name | 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-imine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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